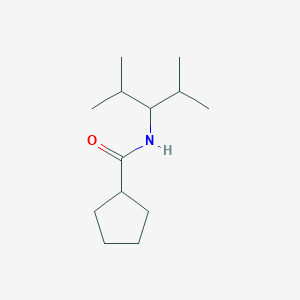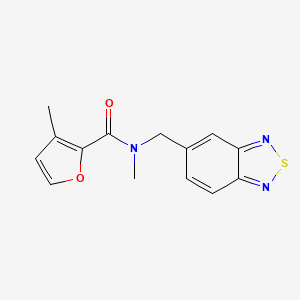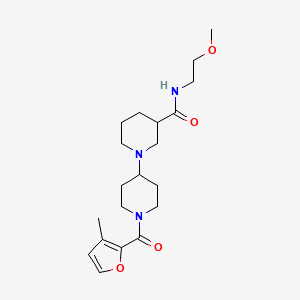![molecular formula C15H26N2O2 B5481748 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)
8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate, also known as MAP or MAP-2, is a potent muscarinic acetylcholine receptor agonist. It is commonly used in scientific research to study the mechanisms of action of muscarinic receptors and to develop new drugs that target these receptors.
Aplicaciones Científicas De Investigación
8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate is widely used in scientific research to study the mechanisms of action of muscarinic receptors. It is used to investigate the binding affinity, selectivity, and efficacy of muscarinic receptor agonists and antagonists. 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate is also used to study the downstream signaling pathways activated by muscarinic receptor activation, such as the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.
Mecanismo De Acción
8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate acts as a potent agonist of muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes. It binds to the receptor and activates downstream signaling pathways, leading to the activation of PLC and the inhibition of AC. This results in the release of intracellular calcium and the activation of protein kinase C (PKC), which can affect a variety of cellular processes.
Biochemical and Physiological Effects:
8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. It has also been shown to have potential therapeutic effects in a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate in lab experiments is its high potency and selectivity for muscarinic receptors. This allows for more precise investigation of muscarinic receptor signaling pathways. However, one limitation is that 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate. One area of interest is the development of new drugs that target muscarinic receptors, particularly for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of muscarinic receptors in various physiological processes, such as learning and memory, cardiovascular function, and immune function. Additionally, further research is needed to fully understand the mechanisms of action of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate and other muscarinic receptor agonists.
Métodos De Síntesis
The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate involves the reaction of 8-azabicyclo[3.2.1]octan-3-one with 3-(1-pyrrolidinyl)propanoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then treated with methyl iodide to yield 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate.
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-pyrrolidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-16-12-4-5-13(16)11-14(10-12)19-15(18)6-9-17-7-2-3-8-17/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPRWNIQEYRCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5481678.png)
![2,3,5-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5481681.png)
![N-(tert-butyl)-2-{2-[(tert-butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5481685.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5481697.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5481708.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5481716.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)

![7-hydroxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5481751.png)


![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)